(3R)-3-(2,2-Dimethylpropyl)cyclopentan-1-one
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Overview
Description
(3R)-3-(2,2-Dimethylpropyl)cyclopentan-1-one is an organic compound with a unique structure characterized by a cyclopentanone ring substituted with a 2,2-dimethylpropyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-(2,2-Dimethylpropyl)cyclopentan-1-one can be achieved through several methods. One common approach involves the alkylation of cyclopentanone with 2,2-dimethylpropyl bromide in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to ensure the desired stereochemistry.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of a precursor compound, followed by selective alkylation. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-(2,2-Dimethylpropyl)cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 2,2-dimethylpropyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base.
Major Products Formed
Oxidation: Carboxylic acids or diketones.
Reduction: Alcohols.
Substitution: Various substituted cyclopentanones.
Scientific Research Applications
(3R)-3-(2,2-Dimethylpropyl)cyclopentan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique odor profile.
Mechanism of Action
The mechanism of action of (3R)-3-(2,2-Dimethylpropyl)cyclopentan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanone: A simpler analog without the 2,2-dimethylpropyl group.
3-Methylcyclopentanone: A similar compound with a methyl group instead of the 2,2-dimethylpropyl group.
3-Ethylcyclopentanone: Another analog with an ethyl group.
Uniqueness
(3R)-3-(2,2-Dimethylpropyl)cyclopentan-1-one is unique due to the presence of the bulky 2,2-dimethylpropyl group, which imparts distinct steric and electronic properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in synthesis and research.
Properties
CAS No. |
90304-24-8 |
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Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(3R)-3-(2,2-dimethylpropyl)cyclopentan-1-one |
InChI |
InChI=1S/C10H18O/c1-10(2,3)7-8-4-5-9(11)6-8/h8H,4-7H2,1-3H3/t8-/m0/s1 |
InChI Key |
KHTKJRVWZHZJKW-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)(C)C[C@H]1CCC(=O)C1 |
Canonical SMILES |
CC(C)(C)CC1CCC(=O)C1 |
Origin of Product |
United States |
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